2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8
Labeled metabolite of Prazosin.
Brand Name:
Vulcanchem
CAS No.:
1246820-89-2
VCID:
VC0130740
InChI:
InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)/i3D2,4D2,5D2,6D2
SMILES:
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC
Molecular Formula:
C14H19N5O2
Molecular Weight:
297.388
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8
CAS No.: 1246820-89-2
Cat. No.: VC0130740
Molecular Formula: C14H19N5O2
Molecular Weight: 297.388
* For research use only. Not for human or veterinary use.
Specification
| Description | Labeled metabolite of Prazosin. |
|---|---|
| CAS No. | 1246820-89-2 |
| Molecular Formula | C14H19N5O2 |
| Molecular Weight | 297.388 |
| IUPAC Name | 6,7-dimethoxy-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinazolin-4-amine |
| Standard InChI | InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)/i3D2,4D2,5D2,6D2 |
| Standard InChI Key | APKHJGDGWQDBGM-SQUIKQQTSA-N |
| SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator